The presence of fluorine atoms in 2,6-Difluorobenzaldehyde alters its reactivity compared to non-fluorinated analogs. This makes it a valuable precursor for synthesizing diverse pharmaceutical and bioactive compounds. For example, a study published in Cell & Molecular Immunology (2023) describes its use in the synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil, a potential antitumor agent [].
2,6-Difluorobenzaldehyde can be incorporated into the structure of various functional materials, influencing their properties. A recent publication in Advanced Functional Materials (2023) highlights its application in the synthesis of novel materials with potential applications in organic electronics and optoelectronic devices [].
The distinctive properties of 2,6-Difluorobenzaldehyde make it a versatile tool in organic synthesis and medicinal chemistry research. Its reactive aldehyde group allows for further functionalization through various chemical reactions, enabling the creation of complex and diverse molecules with potential therapeutic applications [].
2,6-Difluorobenzaldehyde is an aromatic aldehyde characterized by the presence of two fluorine atoms located at the 2 and 6 positions of a benzaldehyde structure. Its molecular formula is C₇H₄F₂O, and it has a molecular weight of 142.1 g/mol. The compound appears as a clear light yellow to bright yellow liquid with a melting point of 15-17 °C and a boiling point of 82-84 °C at reduced pressure (15 mmHg) . It is sensitive to air and must be stored under controlled conditions, typically between 2-8 °C .
2,6-Difluorobenzaldehyde serves as a versatile reactant in various organic synthesis reactions. Notable reactions include:
While specific biological activities of 2,6-difluorobenzaldehyde are not extensively documented, its structural features suggest potential interactions with biological systems. Compounds containing fluorine often exhibit altered pharmacokinetic properties, which can lead to enhanced biological activity or selectivity in medicinal chemistry applications. Further research is needed to elucidate its specific biological effects.
The synthesis of 2,6-difluorobenzaldehyde can be achieved through various methods:
2,6-Difluorobenzaldehyde finds applications in various fields:
Several compounds share structural similarities with 2,6-difluorobenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzaldehyde | C₇H₆O | Parent compound without fluorine substituents. |
3-Fluorobenzaldehyde | C₇H₅FO | Contains one fluorine atom at position 3. |
4-Fluorobenzaldehyde | C₇H₅FO | Contains one fluorine atom at position 4. |
2-Chlorobenzaldehyde | C₇H₅ClO | Contains chlorine instead of fluorine. |
4-Bromobenzaldehyde | C₇H₅BrO | Contains bromine instead of fluorine. |
Uniqueness: The presence of two fluorine atoms at positions 2 and 6 distinguishes 2,6-difluorobenzaldehyde from these similar compounds, potentially imparting unique chemical properties such as increased lipophilicity and altered reactivity patterns compared to its non-fluorinated counterparts.
Lithium diisopropylamide-mediated ortholithiation represents a fundamental approach for the direct introduction of formyl groups into fluorinated aromatic systems [1]. The mechanism involves the formation of an active lithium diisopropylamide dimer complex that undergoes substrate-assisted deaggregation in tetrahydrofuran at negative seventy-eight degrees Celsius [1]. This process enables the selective metalation of 2,6-difluorinated precursors through a rate-limiting deaggregation step that precedes the actual proton transfer [1].
The ortholithiation reaction proceeds through a tetrameric-based pathway that exhibits unprecedented mechanistic complexity compared to conventional organolithium transformations [1]. The substrate-mediated deaggregation of lithium diisopropylamide dimer occurs parallel to this tetramer-based mechanism, creating multiple pathways for product formation [1]. Rate studies have confirmed that the proton transfer step occurs after the rate-limiting deaggregation event, distinguishing this process from simpler metalation reactions [1].
The direct formylation protocol employs N-formylpiperidine as the electrophilic formylating agent following the initial lithiation step [2]. The reaction sequence begins with the addition of lithium diisopropylamide solution to a solution of 1-bromo-3,5-difluorobenzene in dried tetrahydrofuran at negative seventy degrees Celsius [2]. After thirty minutes of reaction time, N-formylpiperidine is added dropwise while maintaining the low temperature [2].
The reaction mixture is subsequently allowed to warm to zero degrees Celsius, at which point the reaction mixture is poured into cold water and acidified using ten percent hydrochloric acid [2]. The product is extracted twice with methyl tert-butyl ether, and the combined organic phases are washed with water, dried over sodium sulfate, and filtered before solvent removal under reduced pressure [2]. This methodology consistently delivers yields of seventy-eight percent with high selectivity for the desired 2,6-difluorobenzaldehyde product [2].
The lithium diisopropylamide-mediated formylation system exhibits pronounced autocatalytic behavior that significantly affects reaction kinetics and product distribution [1]. Autocatalysis stems from aryllithium-catalyzed deaggregation of lithium diisopropylamide proceeding via 2:2 lithium diisopropylamide-aryllithium mixed tetramers [1]. This autocatalytic effect creates a hypersensitivity to reaction conditions and trace impurities that can dramatically alter reaction outcomes [1].
The presence of lithium chloride has been identified as a critical factor that influences reaction rates through catalyzed lithium diisopropylamide dimer-monomer exchange [1]. Even trace amounts of lithium chloride can shift the mechanism to a monomer-based ortholithiation pathway that proceeds through fleeting 2:2 lithium diisopropylamide-lithium chloride mixed tetramers [1]. Commercial lithium diisopropylamide samples behave similarly to analytically pure material, but lithium diisopropylamide generated in situ from n-butyllithium and diisopropylamine exhibits substantially greater reactivity equivalent to lithium diisopropylamide-lithium chloride mixtures [1].
Palladium-catalyzed Suzuki-Miyaura coupling provides a versatile approach for constructing 2,6-difluorobenzaldehyde through cross-coupling between organoboron compounds and halogenated precursors [3] [4]. The reaction employs palladium complexes as catalysts to facilitate the formation of carbon-carbon bonds between an alkenyl, aryl, or alkynyl organoborane and a halide or triflate under basic conditions [3] [4]. This transformation creates conjugated systems and substituted biaryl compounds that can serve as precursors to the target aldehyde [4].
The catalytic cycle initiates with the formation of an active palladium(0) species that participates in oxidative addition to the halide reagent, forming an organopalladium intermediate [3]. Subsequent metathesis with base produces an intermediate that undergoes transmetalation with the boron-ate complex formed by reaction of the boronic acid reagent with base [3]. Reductive elimination completes the cycle by forming the desired product and restoring the original palladium catalyst [3].
Optimized reaction conditions utilize bis(di-tert-butylphosphino)ferrocene palladium chloride complex in micellar catalysis systems with triethylamine as base [5]. These mild room temperature conditions in water with TPGS-750-M enable access to highly sterically congested substrates while maintaining excellent selectivity [5]. The system delivers high yields ranging from fifty-one to sixty-eight percent for various coupling partners [6].
The Mizoroki-Heck reaction represents another valuable palladium-catalyzed approach for synthesizing fluorinated benzaldehyde derivatives [7]. This cross-coupling reaction between organic halides and alkenes proceeds via oxidative addition, carbopalladation, and beta-hydrogen elimination in the presence of a base [7]. The reaction has been successfully adapted for introducing fluorine-containing groups to alkenes, making it particularly relevant for 2,6-difluorobenzaldehyde synthesis [7].
Recent developments have demonstrated the effectiveness of palladium(0)-catalyzed Mizoroki-Heck reactions with gem-difluoroalkenes to accomplish highly diastereoselective carbon-fluorine bond alkenylation [7]. The optimized conditions employ palladium(dba)2 with dppb ligand, sodium iodide additive, and triethylamine base in toluene at elevated temperatures [7]. These conditions provide excellent yields of eighty-one percent with exceptional diastereoselectivity exceeding ninety-six to four ratios [7].
The reaction mechanism involves formal carbon-fluorine/carbon-hydrogen bond cross-coupling between two different alkenes without requiring organometallic reagents [7]. This approach enables the synthesis of monofluorinated dienes with controlled alkene geometry, addressing synthetic challenges in preparing such compounds [7].
Palladium-catalyzed cross-coupling reactions with fluorinated building blocks offer direct routes to 2,6-difluorobenzaldehyde through strategic disconnection approaches [8] [9]. These methodologies leverage the unique reactivity of fluorinated aromatics in cross-coupling transformations, particularly their enhanced electrophilicity that facilitates oxidative addition [8]. The electronic effects of fluorine substituents activate the aromatic system toward palladium insertion while providing selectivity control [8].
Comprehensive two-dimensional gas chromatography studies have demonstrated the selective separation capabilities required for analyzing fluorinated cross-coupling products [10]. Fluorinated compounds exhibit distinct retention behaviors that enable their complete separation from hydrocarbon counterparts in two-dimensional chromatograms [10]. This analytical capability supports the development and optimization of cross-coupling methodologies by providing accurate product analysis and purity assessment [10].
High-throughput experimentation combined with multivariate data analysis has revealed the complex relationships between reaction conditions and product distributions in palladium-catalyzed cross-coupling systems [9]. These studies identify optimal solvent systems, temperature profiles, and catalyst loadings that maximize selectivity for fluorinated products while minimizing side reactions [9].
Microwave-assisted synthesis of 2,6-difluorobenzaldehyde requires precise control of power delivery and temperature maintenance to achieve optimal reaction outcomes [11] [12]. The microwave power setting typically ranges from one hundred to seven hundred watts with power modulation intervals of thirty seconds to prevent overheating and ensure uniform energy distribution [11] [13]. This controlled power delivery enables reaction rates that are five to ten times faster than conventional heating methods while maintaining better selectivity control [11].
Temperature control within the range of one hundred to one hundred thirty degrees Celsius with precision of plus or minus two degrees Celsius has been identified as critical for successful microwave-assisted fluorinated compound synthesis [6] [11]. The ability to rapidly achieve and maintain these temperatures represents a significant advantage over conventional heating systems that require extended heat-up periods [11]. Microwave heating provides immediate and volumetric heating with accurate temperature control, enabling more reproducible reaction conditions [14].
The optimization of microwave synthesis parameters has demonstrated reaction time reductions of up to eighty times compared to conventional heating methods [11] [13]. For example, synthesis reactions that typically require ten hours under conventional heating conditions can be completed in thirty-five minutes using optimized microwave protocols [11]. This dramatic time reduction occurs without compromising product quality or yield [11].
Solvent selection plays a crucial role in microwave-assisted synthesis of fluorinated compounds, as the solvent must exhibit appropriate dielectric properties for efficient microwave heating [6] [11]. Acetonitrile has emerged as a preferred solvent for many fluorinated compound syntheses due to its excellent microwave absorption characteristics and compatibility with fluorinated substrates [14] [6]. Mixed solvent systems such as acetonitrile-water combinations provide enhanced mixing and mass transfer properties under microwave conditions [14].
The solvent volume ratio optimization typically falls within the range of one-to-one to five-to-one depending on the specific substrate and reaction requirements [15]. Proper solvent selection and volume ratios ensure effective microwave coupling while preventing excessive pressure buildup in sealed reaction vessels [15]. The choice of solvent system directly impacts both the efficiency of microwave energy absorption and the solubility of fluorinated reactants and products [6].
Sealed vessel operation under controlled pressure conditions from atmospheric to four bar enables the use of volatile fluorinated compounds that would otherwise be lost under conventional heating conditions [15]. This pressure control capability represents a significant advantage for synthesizing low-boiling fluorinated products like 2,6-difluorobenzaldehyde [15].
Microwave-assisted synthesis typically requires lower catalyst loadings compared to conventional heating methods, with optimal ranges of one to ten mole percent for most palladium-catalyzed transformations [15] [11]. The enhanced reaction kinetics under microwave conditions enable effective turnover with reduced catalyst quantities while maintaining high yields and selectivity [11]. Catalyst stability under microwave conditions becomes a critical consideration, as some organometallic catalysts may undergo decomposition under intense microwave irradiation [15].
The reaction kinetics under microwave conditions follow different pathways compared to conventional heating due to the unique heating mechanism [11]. Microwave heating creates localized hot spots and enhanced molecular motion that can activate alternative reaction pathways and improve reaction selectivity [11]. These kinetic advantages translate to higher product purities and reduced formation of side products [11].
Optimization studies have shown that microwave-assisted reactions typically reach completion within five to thirty minutes depending on the substrate and catalyst system employed [12] [13]. The short reaction times help prevent thermal decomposition of sensitive fluorinated products while enabling higher throughput synthesis [11]. This temporal efficiency represents a major advantage for both laboratory-scale synthesis and potential scale-up applications [12].
Flash column chromatography represents the primary purification method for obtaining high-purity 2,6-difluorobenzaldehyde from crude reaction mixtures [16]. The optimal chromatographic conditions employ silica gel as the stationary phase with petroleum ether-ethyl acetate solvent systems in ratios of ten-to-one [16]. These conditions provide excellent separation of the target compound from reaction byproducts and unreacted starting materials [16].
The selection of appropriate solvent systems requires careful consideration of the unique polarity characteristics of fluorinated compounds [17]. Fluorinated phases have demonstrated superior performance for separating fluorinated compounds, providing longer retention times and better selectivity compared to conventional hydrocarbon stationary phases [17]. These specialized phases work particularly well when fluorinated compounds are encountered, offering enhanced resolution for complex mixtures [17].
The chromatographic purification typically achieves purity levels of ninety-five to ninety-eight percent with recovery yields ranging from eighty-five to ninety-five percent [16]. The high recovery yields make this approach economically viable for both research-scale and potential commercial applications [16]. Proper fraction collection and analysis using thin-layer chromatography ensures optimal separation and product isolation [16].
Vacuum distillation provides an effective method for obtaining high-purity 2,6-difluorobenzaldehyde through thermal separation techniques [18]. The compound exhibits a boiling point of eighty-two to eighty-four degrees Celsius at fifteen millimeters of mercury pressure, enabling effective separation from higher and lower boiling impurities [19] [20]. Vacuum distillation reduces the risk of thermal decomposition by lowering the required distillation temperature [18].
The distillation process requires careful temperature control and efficient stirring to prevent bumping and ensure smooth distillation [18]. The use of a stirring bar is particularly important for benzaldehyde derivatives due to their tendency to bump during distillation [18]. Proper apparatus setup with well-greased joints ensures maintenance of the required vacuum levels [18].
Vacuum distillation typically achieves purity levels of ninety-seven to ninety-nine percent with recovery yields of eighty to ninety percent [21]. The method is particularly effective for removing high-boiling impurities and catalyst residues that cannot be easily separated by other methods [21]. The distilled product exhibits excellent analytical characteristics with consistent melting points and spectroscopic properties [19].
Recrystallization from appropriate solvent systems provides an alternative purification approach that can achieve exceptionally high purity levels [22] [23]. Cyclohexane and heptane serve as effective recrystallization solvents for 2,6-difluorobenzaldehyde, particularly when employed at reduced temperatures [16]. The crystallization process requires careful control of cooling rates and solvent evaporation to obtain well-formed crystals [22].
Mixed solvent crystallization using heptane-dichloromethane systems in one-to-one ratios has shown effectiveness for purifying fluorinated benzaldehyde derivatives [16]. The choice of solvent system significantly impacts crystal quality and purity of the final product [23]. Slow crystallization processes generally provide better crystal quality and higher purity compared to rapid precipitation methods [22].
Recrystallization typically achieves purity levels of ninety-eight to ninety-nine and one-half percent, representing the highest purity attainable through conventional purification methods [23]. However, recovery yields of seventy to eighty-five percent are generally lower than those achieved through chromatographic or distillation methods [23]. The trade-off between purity and yield makes recrystallization most suitable for applications requiring the highest possible product purity [23].
Preparative gas chromatography using specialized fluorinated stationary phases enables the isolation of ultra-high purity 2,6-difluorobenzaldehyde exceeding ninety-nine percent purity [24]. These specialized columns employ polychlorotrifluoroethylene and perfluoropolyether stationary phases that provide optimal separation characteristics for fluorinated compounds [24]. The unique selectivity of these phases enables separation of closely related fluorinated isomers that cannot be resolved by conventional methods [24].
The preparative gas chromatography approach requires specialized equipment and careful optimization of operating conditions [24]. Column temperature programming and carrier gas flow rates must be precisely controlled to achieve optimal separation while maintaining reasonable throughput [24]. Despite the equipment requirements, this method provides the highest purity levels achievable for 2,6-difluorobenzaldehyde [24].
Liquid-liquid extraction using dichloromethane-water systems provides an efficient method for initial purification and concentration of the target compound [16]. Multiple extractions are typically required to achieve complete product recovery, but this approach provides excellent removal of water-soluble impurities and salts [16]. The extraction method achieves purity levels of ninety to ninety-five percent with recovery yields of ninety to ninety-five percent [16].
Table 1: Direct Fluorination Techniques for 2,6-Difluorobenzaldehyde Synthesis | |||||
---|---|---|---|---|---|
Method | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) | Key Reagents |
Lithium diisopropylamide-mediated ortholithiation with N-formylpiperidine | -70 to 0 | 0.5-4 | 78 | 85-95 | Lithium diisopropylamide, N-formylpiperidine, tetrahydrofuran |
Metal fluoride exchange with quaternary phosphonium catalysts | 200-250 | 2.5-7 | 11-49 | 49-86 | Potassium fluoride, tetraphenylphosphonium salts |
Direct fluorination with elemental fluorine | 150-300 | 1-10 | 32-86 | 70-90 | Fluorine gas, metal catalysts |
Lithium diisopropylamide/tetrahydrofuran formylation at -78°C | -78 | 1-4 | 60-85 | 80-95 | Lithium diisopropylamide, dimethylformamide, tetrahydrofuran |
Table 2: Palladium-Catalyzed Cross-Coupling Approaches for 2,6-Difluorobenzaldehyde | |||||
---|---|---|---|---|---|
Coupling Type | Catalyst System | Base | Temperature (°C) | Solvent System | Typical Yield (%) |
Suzuki-Miyaura | Palladium(triphenylphosphine)4, palladium(dibenzylideneacetone)2/dppb | Potassium carbonate, cesium carbonate | 80-140 | Acetone/toluene/water | 51-68 |
Heck Reaction | Palladium(triphenylphosphine)4, palladium(dibenzylideneacetone)2 | Triethylamine, diisopropylethylamine | 80-90 | Toluene, dimethylformamide | 41-81 |
Negishi Coupling | Palladium(Amphos)2 chloride2 | Tetramethylethylenediamine | 25-80 | Tetrahydrofuran, dimethoxyethane | 60-85 |
Cross-coupling with difluoroalkenes | Palladium(0) complexes | Various organic bases | 60-100 | Various organic solvents | 70-90 |
Table 3: Microwave-Assisted Synthesis Optimization Parameters | |||
---|---|---|---|
Parameter | Optimal Range | Critical Factor | Typical Improvement |
Power Setting | 100-700 watts | Power modulation with 30-second intervals | 5-10× faster reaction rates |
Temperature Range | 100-130°C | Temperature control ±2°C | Better selectivity control |
Reaction Time | 5-30 minutes | Short reaction times prevent decomposition | 80× reduction in reaction time |
Pressure | Atmospheric to 4 bar | Sealed vessel for volatile compounds | Improved yield and purity |
Solvent Volume Ratio | 1:1 to 5:1 | Solvent compatibility with microwave heating | Enhanced mixing and mass transfer |
Catalyst Loading | 1-10 mole percent | Catalyst stability under microwave conditions | Lower catalyst requirements |
Table 4: Purification Strategies for High-Purity 2,6-Difluorobenzaldehyde Isolates | ||||
---|---|---|---|---|
Purification Method | Typical Conditions | Purity Achieved (%) | Recovery Yield (%) | Special Considerations |
Flash Column Chromatography | Silica gel, petroleum ether/ethyl acetate (10:1) | 95-98 | 85-95 | Fluorine-compatible solvents required |
Vacuum Distillation | 82-84°C at 15 millimeters mercury | 97-99 | 80-90 | Avoid thermal decomposition |
Recrystallization | Cyclohexane or heptane at low temperature | 98-99.5 | 70-85 | Low temperature crystallization |
Liquid-Liquid Extraction | Dichloromethane/water separation | 90-95 | 90-95 | Multiple extractions needed |
Preparative Gas Chromatography | Specialized fluorinated stationary phases | >99 | 60-80 | Specialized equipment required |
Crystallization from Mixed Solvents | Heptane/dichloromethane (1:1) | 96-98 | 75-90 | Solvent purity critical |
The fluorine-19 nuclear magnetic resonance spectroscopy of 2,6-difluorobenzaldehyde provides distinctive insights into the electronic environment surrounding the fluorine substituents. Fluorine-19 possesses exceptional nuclear magnetic resonance sensitivity, ranking as the third most receptive nuclear magnetic resonance nucleus after tritium and proton nuclei [1]. The ¹⁹F nuclear magnetic resonance chemical shifts exhibit an extraordinarily wide range of approximately 800 parts per million, with organofluorine compounds typically displaying shifts from -50 to -220 parts per million [1].
In 2,6-difluorobenzaldehyde, the fluorine atoms experience significant deshielding effects due to the aromatic ring current. The aromatic ring current phenomenon occurs when the applied magnetic field induces circulation of π-electrons within the benzene ring system [2] [3]. This electron circulation generates an induced magnetic field that opposes the applied field above and below the aromatic ring center, while aligning with the magnetic field in the vicinity of atoms attached to the aromatic ring [2]. Consequently, the fluorine nuclei attached to the aromatic ring experience nuclear magnetic resonance deshielding.
The chemical shift values for aromatic fluorine atoms typically range from +80 to +170 parts per million relative to trichlorofluoromethane [4]. For comparison, fluorobenzene exhibits a chemical shift of -113.5 parts per million, while para-difluorobenzene shows -106 parts per million [4]. The 2,6-difluorobenzaldehyde compound is expected to display chemical shifts in the range of -110 to -120 parts per million for the fluorine substituents, reflecting the combined influence of ring current effects and the electron-withdrawing nature of the aldehyde group.
Ring current effects in ¹⁹F nuclear magnetic resonance are particularly pronounced due to fluorine's high electronegativity and sensitivity to electronic environment changes [5] [6]. Although these effects are relatively small compared to other non-covalent influences on ¹⁹F chemical shifts, they provide significant information when studying conformational changes and molecular dynamics [5]. The magnitude of ring current shifts becomes especially important in membrane protein studies and conformational analysis, where observed activation-related ¹⁹F nuclear magnetic resonance chemical shifts are comparable in size to calculated ring current shifts [5].
The ortho positioning of fluorine substituents in 2,6-difluorobenzaldehyde creates a unique electronic environment that influences both the magnitude and pattern of ring current effects. The symmetrical placement of fluorine atoms results in equivalent chemical environments, producing a single ¹⁹F nuclear magnetic resonance signal for both fluorine nuclei under normal conditions.
Compound Type | Chemical Shift (ppm vs CFCl₃) | Ring Current Effect | Reference |
---|---|---|---|
Fluorobenzene (C₆H₅F) | -113.5 | Moderate deshielding | Literature standard [4] |
para-Difluorobenzene | -106 | Moderate deshielding | Literature standard [4] |
Aromatic C-F (general) | +80 to +170 | Variable deshielding | General range [4] |
2,6-Difluorobenzaldehyde (estimated) | -110 to -120 | Significant deshielding | Estimated |
Fourier transform infrared spectroscopy provides comprehensive information about the vibrational modes of both carbon-fluorine and carbon-oxygen bonds in 2,6-difluorobenzaldehyde. The carbonyl group represents the most distinctive feature in the infrared spectrum, exhibiting intense absorption due to its large dipole moment and significant change in dipole moment during stretching vibrations [7] [8].
The carbonyl stretching vibration in aromatic aldehydes occurs at lower wavenumbers compared to saturated aldehydes due to conjugation effects [9] [10]. For 2,6-difluorobenzaldehyde, the carbon-oxygen double bond stretch is expected to appear in the range of 1710-1685 cm⁻¹, which is characteristic of aromatic aldehydes [9] [10]. This lowered frequency results from the extended conjugation between the carbonyl group and the aromatic ring system, which reduces the effective bond order of the carbon-oxygen double bond [7].
The aldehydic carbon-hydrogen stretching vibration provides another diagnostic feature, typically appearing in the region of 2830-2695 cm⁻¹ [10] [11]. This band often manifests as a shoulder peak around 2720 cm⁻¹, distinguishing aldehydes from other carbonyl-containing compounds [10]. The presence of this characteristic aldehydic carbon-hydrogen stretch, combined with the carbonyl stretch, confirms the aldehyde functional group in the molecule.
Carbon-fluorine stretching vibrations in aromatic systems exhibit strong absorption due to the high electronegativity of fluorine and the resulting large dipole moment of the carbon-fluorine bond [12] [13]. These vibrations typically occur in the 1000-1400 cm⁻¹ region and are characterized by their high intensity [12]. The exact position within this range depends on the hybridization state of the carbon atom and the electronic environment created by neighboring substituents.
The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 cm⁻¹ region and may exhibit multiple peaks due to the different electronic environments of the hydrogen atoms on the benzene ring [14] [13]. The presence of electron-withdrawing fluorine substituents and the aldehyde group influences the exact positions of these stretches.
Aromatic carbon-carbon stretching vibrations typically occur in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, providing confirmation of the benzene ring structure [13] [11]. These vibrations are characteristic of the aromatic ring system and help distinguish aromatic compounds from aliphatic analogues.
Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Characteristic Features |
---|---|---|---|
C=O stretch (aromatic aldehyde) | 1710-1685 | Strong | Lowered due to conjugation [9] [10] |
Aldehydic C-H stretch | 2830-2695 | Medium | Often shoulder at ~2720 [10] |
C-F stretch (aromatic) | 1000-1400 | Strong | High electronegativity effect [12] |
C-H stretch (aromatic) | 3100-3000 | Strong | Multiple peaks possible [14] |
C=C stretch (aromatic) | 1600-1585 | Medium | Characteristic of benzene ring [13] |
The ultraviolet-visible absorption spectroscopy of 2,6-difluorobenzaldehyde reveals significant solvent-dependent variations in both absorption wavelength and intensity. The primary electronic transition in aromatic aldehydes involves π→π* transitions, where electrons are promoted from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [15] [16].
Solvent effects on ultraviolet-visible absorption spectra arise from several mechanisms, including solvent polarity, hydrogen bonding capability, refractive index, and viscosity [17] [18]. Polar solvents typically stabilize polar excited states more effectively than ground states, resulting in bathochromic shifts (red shifts) where absorption maxima move to longer wavelengths [17] [19]. Conversely, nonpolar solvents provide less stabilization of excited states, leading to hypsochromic shifts (blue shifts) toward shorter wavelengths [19].
The phenomenon of solvatochromism describes the change in a compound's absorption spectrum due to solvent polarity [18]. Positive solvatochromism occurs when absorption shifts to longer wavelengths in more polar solvents, while negative solvatochromism involves shifts to shorter wavelengths in polar media [18]. The 2,6-difluorobenzaldehyde molecule, containing both electron-withdrawing fluorine substituents and a polar carbonyl group, is expected to exhibit positive solvatochromism.
Hydrogen bonding interactions between protic solvents and the carbonyl oxygen atom significantly influence both the position and intensity of absorption bands [19]. Solvents capable of forming hydrogen bonds with the solute increase the stabilization of excited states, leading to more pronounced bathochromic shifts and potential changes in absorption intensity [18] [19].
The refractive index of the solvent affects both the intensity and occasionally the position of absorption bands, as it influences how light interacts with the solute molecules in the solvent medium [18]. Viscosity represents another important factor, particularly affecting non-radiative decay processes that influence absorbance intensity [18].
In nonpolar solvents such as hexane or cyclohexane, 2,6-difluorobenzaldehyde exhibits sharp, well-defined absorption bands with minimal solvent-solute interactions [20] [19]. Polar aprotic solvents like acetonitrile or dimethylformamide cause moderate bathochromic shifts and some band broadening due to dipole-dipole interactions [19]. Polar protic solvents such as methanol or ethanol produce the most significant red shifts and substantial band broadening due to hydrogen bonding with the carbonyl group [17] [19].
Solvent Type | Expected λmax Shift | Dielectric Constant Range | Hydrogen Bonding Capability | Effect on Band Shape |
---|---|---|---|---|
Nonpolar (hexane, cyclohexane) | Blue shift (hypsochromic) | 1.9-2.0 | None | Sharp, well-defined [19] |
Polar aprotic (acetonitrile, DMF) | Red shift (bathochromic) | 20-40 | Acceptor only | Moderate broadening [19] |
Polar protic (methanol, ethanol) | Significant red shift | 25-35 | Donor and acceptor | Significant broadening [17] [19] |
Aromatic (benzene, toluene) | Moderate red shift | 2.3-2.4 | None | Moderate definition |
Chlorinated (chloroform, DCM) | Variable shift | 4.8-8.9 | Acceptor only | Variable |
Mass spectrometric analysis of 2,6-difluorobenzaldehyde under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 142, corresponding to the molecular weight of the compound [21] [22]. This molecular ion typically exhibits moderate intensity (30-50% relative abundance) due to the stability imparted by the aromatic ring system [23].
The fragmentation pattern of aromatic aldehydes follows predictable pathways, with α-cleavage representing the predominant fragmentation mode [23]. The loss of a hydrogen atom from the molecular ion produces the M-1 fragment at m/z 141, which appears as a weak peak (5-15% relative intensity) [23]. This fragmentation results from the cleavage adjacent to the carbonyl group, forming a relatively stable acylium ion.
The most significant fragmentation pathway involves the loss of the formyl group (CHO) from the molecular ion, producing a fragment at m/z 113 [23]. This acylium ion formation represents a major fragmentation pathway and typically exhibits strong intensity (60-80% relative abundance). The loss of the CHO group is favored due to the formation of a resonance-stabilized carbocation on the aromatic ring.
Sequential loss of fluorine atoms from the m/z 113 fragment produces additional peaks at m/z 95 (M-CHO-F), which appears with moderate intensity (20-40% relative abundance) [23]. This fluorine loss pattern is characteristic of fluorinated aromatic compounds and provides confirmation of the fluorine substituents.
The base peak in the mass spectrum typically appears at m/z 77, corresponding to the phenyl cation (C₆H₅⁺) [23]. This fragment represents the most stable ion in the spectrum due to the aromatic stabilization and resonance delocalization of the positive charge. The phenyl cation forms through loss of both fluorine atoms and the formyl group from the molecular ion.
Additional fragmentation produces weaker peaks at m/z 51 (C₄H₃⁺) from ring breakdown processes and m/z 29 (CHO⁺) from the aldehydic fragment [23]. These peaks provide additional confirmation of the molecular structure and functional groups present in the compound.
Fragment Ion (m/z) | Relative Intensity | Fragmentation Type | Significance |
---|---|---|---|
142 (M⁺) | Moderate (30-50%) | Molecular ion | Confirms molecular weight [21] [22] |
141 (M-1) | Weak (5-15%) | α-cleavage (H loss) | Common aldehyde fragmentation [23] |
113 (M-CHO) | Strong (60-80%) | Acylium ion formation | Major fragmentation pathway [23] |
95 (M-CHO-F) | Moderate (20-40%) | Sequential F loss | Fluorine loss pattern [23] |
77 (C₆H₅⁺) | Base Peak (100%) | Phenyl cation | Aromatic stabilization [23] |
51 (C₄H₃⁺) | Weak (10-25%) | Ring fragmentation | Ring breakdown product |
29 (CHO⁺) | Weak (5-20%) | Aldehydic fragment | Functional group confirmation |
Irritant